2,3-二氢-1-苯并呋喃-3-醇

描述

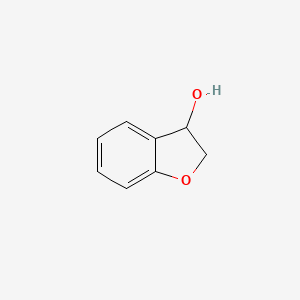

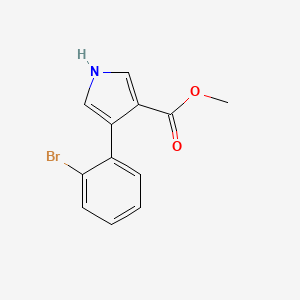

2,3-Dihydro-1-benzofuran-3-ol is a member of 1-benzofurans . It is a moiety found in many biologically significant natural products . It is involved in the preparation of biologically active molecules based on benzofuran-3-ones .

Synthesis Analysis

A new method for the preparation of enantiopure 2,2-disubstituted 2,3-dihydro-benzofuran-3-ols is described . A short synthesis is designed for obtaining various 2,2-disubstitued benzofuran-3-ols as racemic mixtures of the two possible syn and anti diastereoisomers, which can be separated after silylation .Molecular Structure Analysis

The molecular formula of 2,3-Dihydro-1-benzofuran-3-ol is C8H8O2 . Its molecular weight is 120.1485 . The IUPAC Standard InChI is InChI=1S/C8H8O/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 .Chemical Reactions Analysis

Benzofuran compounds are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1-benzofuran-3-ol include a melting point of 188-189 °C (lit.) . It is soluble in alcohol, carbon disulfide, chloroform, and diethyl ether . Its density is 1.065 g/mL at 25 °C (lit.) .科学研究应用

分子对接和光谱性质

Sagaama 等人 (2020) 的研究重点是苯并呋喃羧酸衍生物的分子对接研究、结构和光谱性质。他们的发现表明,这些化合物由于其结构优化和电子性质,具有作为抗癌和抗菌药物的潜力,这通过综合计算分析得到证明 (Sagaama 等人,2020)。

抗肿瘤潜力

Pieters 等人 (1999) 合成了一系列二氢苯并呋喃木脂素,显示出有希望的抗癌活性,特别是对白血病和乳腺癌细胞系。这些化合物是通过仿生氧化二聚作用获得的,并显示出作为抑制微管蛋白聚合的抗有丝分裂剂的潜力 (Pieters 等人,1999)。

合成应用

秦等人 (2017) 报告了基于苯并呋喃和二氢苯并呋喃支架制备文库的高效合成方案。这些化合物是许多具有生物活性的天然和合成分子中不可或缺的一部分,它们的合成是为了实现理化性质的变化,针对不同的治疗应用 (秦等人,2017)。

药物分子合成

黄等人 (2019) 开发了一种合成 2,3-二取代苯并呋喃的方法,导致合成出苯溴马龙和胺碘酮等商品药物分子。本研究突出了苯并呋喃化合物在药物合成中的多功能性以及开发新疗法的潜力 (黄等人,2019)。

串联环化策略

李等人 (2015) 设计了一种构建 2,3-二官能化苯并呋喃衍生物的环保方法。该方法强调了苯并呋喃化合物在药物化学中的高效性和实用性,展示了它们对官能团的耐受性和高原子经济性 (李等人,2015)。

作用机制

Target of Action

2,3-Dihydro-1-benzofuran-3-ol, a benzofuran derivative, has been found to exhibit strong biological activities Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with their targets, leading to changes that contribute to their biological activities . For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its bioavailability.

Result of Action

Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydro-1-benzofuran-3-ol. For instance, the compound is sensitive to strong acids and strong oxidizing agents, and should be kept away from them . Furthermore, the compound’s solubility in nonpolar solvents like ethanol and dimethylformamide could influence its action and efficacy in different environments.

安全和危害

未来方向

Benzofuran compounds have attracted much attention owing to their biological activities and potential applications as drugs . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, there is a need to collect the latest information in this promising area .

生化分析

Cellular Effects

Benzofuran compounds have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzofuran compounds have been shown to have varying effects at different dosages in animal models .

Metabolic Pathways

Benzofuran compounds have been shown to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran compounds have been shown to interact with various transporters or binding proteins .

Subcellular Localization

Benzofuran compounds have been shown to be directed to specific compartments or organelles .

属性

IUPAC Name |

2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEBFJYAAKTMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5380-80-3 | |

| Record name | N-(2,5-dichlorobenzenesulfonyl)-6-(difluoromethyl)-5-oxo-5H,6H-imidazo[1,2-c]pyrimidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)

![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)